molecular formula C9H9N3 B3053691 4-methyl-5-phenyl-1H-1,2,3-triazole CAS No. 55324-06-6

4-methyl-5-phenyl-1H-1,2,3-triazole

Cat. No.: B3053691
CAS No.: 55324-06-6
M. Wt: 159.19 g/mol
InChI Key: BOGNPBISACKTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-5-phenyl-1H-1,2,3-triazole is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. As a member of the 1,2,3-triazole family, it serves as a privileged scaffold and a key synthetic intermediate for constructing more complex molecules . The 1,2,3-triazole core is known for its stability, ability to form hydrogen bonds, and its role as a bioisostere for amide bonds and other heterocycles, which can fine-tune the physicochemical properties of lead compounds . In research settings, this compound is primarily valued as a building block. It can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction, which allows for the efficient and regioselective creation of the triazole ring from corresponding azide and alkyne precursors . Derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of pharmacological activities in preliminary research, including anticancer , antimicrobial , and anti-inflammatory effects . The structural motif of a phenyl-substituted triazole is frequently explored in the design of novel molecular entities, such as ligands for luminescent metal complexes and core structures in the development of potential neuroprotective agents . Researchers utilize 4-methyl-5-phenyl-1H-1,2,3-triazole to explore structure-activity relationships and develop new therapeutic candidates. Application Note: This product is intended for research purposes as a chemical standard or synthetic intermediate in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-5-phenyl-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-9(11-12-10-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGNPBISACKTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480473
Record name 4-Methyl-5-phenyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55324-06-6
Record name 4-Methyl-5-phenyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

While the search results do not provide specific case studies or data tables focusing solely on the applications of "4-methyl-5-phenyl-1H-1,2,3-triazole," they do offer information regarding triazoles and their derivatives, which can be helpful in understanding the potential applications of this compound.

Triazoles: An Overview
Triazoles are nitrogen-containing heterocyclic compounds with significant pharmacological applications . They exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . These structures can accommodate a variety of substituents, allowing for the creation of diverse bioactive molecules . Triazoles and their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant properties . They are also valuable in organocatalysis, agrochemicals, and materials science .

Therapeutic Applications of Triazoles
The presence of three nitrogen atoms in triazole structures allows for structural modification, leading to novel agents with therapeutic potential . Triazoles play key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress .

  • 1,2,3-Triazoles: Bioactive molecules with a 1,2,3-triazole core have antibacterial (e.g., cefatrizine), antifungal, herbicide, anticancer (e.g., carboxyamidotriazole or CAI), protease inhibitory, and antituberculosis activities . Novel 1,2,3-triazoles have been synthesized to discover new modes of action . Combined 1,2,3-triazole and tetrazole moieties have been found to inhibit the main protease of SARS-CoV-2, indicating potential therapeutic applications for COVID-19 .
  • 1,2,4-Triazoles: Many 1,2,4-triazole-derived drugs are used as antifungal, herbicidal, antiviral, and catalase inhibitors . Mefentrifluconazole has been introduced as an effective fungicide . Several 1,2,4-triazoles are potent against Middle East respiratory syndrome coronavirus (MERS-CoV) helicase .

Interactions with Blood Proteins
Spectroscopic, molecular simulation, proteomics, and bioinformatics techniques have been used to investigate the interactions of triazoles with high-abundance blood proteins and identify low-abundance proteins . Studies show that there is strong binding of triazoles to human serum albumin/HIgG, with hydrophobic interaction playing a main role in the system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of 1,2,3-triazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Synthetic Method Key Properties
4-Methyl-5-phenyl-1H-1,2,3-triazole 4-CH₃, 5-Ph CuAAC, multicomponent reactions Moderate lipophilicity; exhibits antimicrobial activity
1-(4-Methoxybenzyl)-5-(4-NO₂Ph)-1H-triazole 1-(4-MeO-Bn), 5-(4-NO₂Ph) Multicomponent reaction Enhanced electron-withdrawing effects; higher cytotoxicity
4-Phenyl-5-(3,4,5-OMePh)-4H-1,2,4-triazole 4-Ph, 5-(3,4,5-OMePh) NaOH/InCl₃-mediated alkylation Improved solubility due to methoxy groups; antifungal activity
4-(4-ClPh)-2-(5-FPh-thiazole)triazole 4-ClPh, thiazole hybrid Sonogashira cross-coupling Halogen-enhanced binding affinity; antimicrobial applications
4-Cyano-5-aryl-1H-triazoles 4-CN, 5-aryl (e.g., 4-NO₂Ph) Azide-alkyne cycloaddition Strong electron-withdrawing effects; HER2 kinase inhibition (IC₅₀ ~6.6 µM)
Key Observations:
  • Electron-Donating vs.
  • Hybrid Structures : Incorporation of thiazole or pyrazole rings (e.g., 4-(5-CF₃-pyrazol-4-yl)-1H-triazole ) enhances pharmacological diversity but complicates synthesis due to steric and electronic challenges .
Anticancer Activity:
  • The 4-cyano-5-(4-nitrophenyl)-1H-triazole derivative exhibits potent HER2 kinase inhibition (IC₅₀ = 6.6 µM), attributed to the electron-withdrawing nitro and cyano groups enhancing target binding . In contrast, 4-methyl-5-phenyl-1H-1,2,3-triazole shows moderate activity, likely due to the absence of strong electron-withdrawing substituents .
Antimicrobial Activity:
  • Chloro and bromo derivatives (e.g., 4-(4-ClPh)-thiazole-triazole hybrids ) demonstrate broad-spectrum antimicrobial effects, with halogen atoms facilitating hydrophobic interactions in bacterial membranes . The methyl and phenyl substituents in the target compound contribute to similar activity but with reduced potency .
Anti-inflammatory and Antioxidant Effects:
  • Ferrocene-triazole hybrids (e.g., X4 in ) show dual anti-inflammatory and antioxidant effects, leveraging the redox activity of ferrocene. The target compound lacks such metal coordination sites, limiting its utility in these applications .

Preparation Methods

Reaction Mechanism and Conditions

A one-pot synthesis involving tosyl azide, primary amines, and 1,3-dicarbonyl compounds offers a direct route to 1,4,5-trisubstituted triazoles. For 4-methyl-5-phenyl-1H-1,2,3-triazole, phenylacetylene-derived amines and methyl-substituted 1,3-diketones are ideal precursors. The reaction proceeds via a [3+2] cycloaddition between in situ-generated diazo intermediates and enolized dicarbonyl species, facilitated by acetic acid in dichloromethane (DCM) at 90°C for 24 hours.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

Substrate Design and Synthesis

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. To access 4-methyl-5-phenyl-1H-1,2,3-triazole, phenylacetylene reacts with sodium azide and methyl iodide under copper(I) iodide catalysis, yielding 1-methyl-4-phenyl-1H-1,2,3-triazole. Subsequent formylation and oxidation introduce the 5-carboxylic acid group, which is reduced to a methyl substituent.

Stereochemical Control and Efficiency

This method achieves high stereoselectivity (>95%) due to the rigid transition state in CuAAC. The overall yield for the multi-step sequence is reported as "good" (70–80%), though exact figures for the final reduction step remain unspecified.

Phosphonate-Mediated Synthesis Using β-Ketophosphonates

Reaction Dynamics

A novel approach employs β-ketophosphonates and aryl azides in the presence of cesium carbonate. The phosphonate group directs regioselectivity, favoring 4-methyl substitution via a HWE-type elimination. For example, methyl-substituted β-ketophosphonates react with phenyl azides to yield 4-methyl-5-phenyl-1H-1,2,3-triazole in 77–99% yields.

Solvent and Base Effects

Optimal conditions use tetrahydrofuran (THF) at room temperature with Cs₂CO₃, which stabilizes the Z-enolate intermediate. Bulky substituents on the β-ketophosphonate (e.g., t-butyl) reduce reaction rates but enhance selectivity for the 4-position.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages
Cycloaddition Tosyl azide, amines, dicarbonyl DCM, 90°C, 24 h ~85% One-pot, broad substrate scope
CuAAC Phenylacetylene, NaN₃, MeI CuI, rt to 60°C 70–80% High regioselectivity, click chemistry
Phosphonate-mediated β-Ketophosphonate, aryl azide THF, Cs₂CO₃, rt 77–99% Tunable substitution, high yields

Cost and Scalability

  • Cycloaddition : Cost-effective but requires toxic tosyl azide.
  • CuAAC : Scalable for industrial use but involves multi-step purification.
  • Phosphonate : High yields but relies on expensive β-ketophosphonates.

Q & A

Q. How can the synthesis of 4-methyl-5-phenyl-1H-1,2,3-triazole derivatives be optimized using copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

  • Methodological Answer: Optimal synthesis involves Cu(I) catalysts (e.g., copper sulfate) with sodium ascorbate as a reducing agent in a THF/water solvent system at 50–100°C for 16 hours. Reaction yields (~60–96%) depend on precursor purity, catalyst loading, and temperature control. Post-reaction purification via column chromatography or crystallization ensures product integrity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing 4-methyl-5-phenyl-1H-1,2,3-triazole derivatives?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Assigns protons (e.g., δ 7.05–7.67 ppm for aromatic protons) and functional groups (e.g., methyl groups at δ 1.86 ppm) .
  • X-ray Crystallography: Resolves molecular geometry (e.g., bond angles, torsion angles) and packing motifs. SHELXL refinement (R factor < 0.1) is standard for small-molecule structures .
  • Mass Spectrometry (MS): Confirms molecular weight via high-resolution data (e.g., [M+H]+ peaks) .

Q. How are reaction conditions tailored to avoid side products during triazole formation?

  • Methodological Answer: Control of pH (e.g., glacial acetic acid in ethanol), stoichiometric ratios (1:1 for azide-alkyne precursors), and inert atmospheres minimizes undesired byproducts. TLC monitoring ensures reaction completion before workup .

Advanced Research Questions

Q. How do computational methods like CASPT2 and CASSCF elucidate photolysis mechanisms in 1H-1,2,3-triazole derivatives?

  • Methodological Answer: Multiconfigurational calculations map potential energy surfaces and non-adiabatic transitions between excited states. For 4-methyl-5-phenyl-1H-1,2,3-triazole, CASPT2 identifies conical intersections between S₁ (ππ*) and S₂ (nπ*) states, explaining ultrafast relaxation pathways observed in photolysis studies .

Q. What strategies resolve data contradictions in crystallographic refinement of triazole-containing compounds using SHELX?

  • Methodological Answer:
  • Twinned Data: Use TWIN and BASF commands in SHELXL to model twin domains.
  • Disorder Modeling: Apply PART and SUMP restraints for overlapping atoms.
  • High-Resolution Data: Prioritize datasets with d < 0.8 Å and data-to-parameter ratios > 10:1 to reduce overfitting .

Q. How do substituent variations (e.g., sulfonyl vs. carbonyl linkages) impact biological specificity in triazole analogs?

  • Methodological Answer: Comparative SAR studies reveal sulfonyl linkages enhance target specificity (e.g., kinase inhibition) due to stronger hydrogen bonding and steric effects. In contrast, carbonyl amide linkages increase potency but reduce selectivity, as seen in high-throughput screening assays .

Q. What synthetic routes enable the incorporation of fluorinated or trifluoromethyl groups into triazole scaffolds?

  • Methodological Answer:
  • Electrophilic Fluorination: Use Selectfluor® or DAST to introduce fluorine atoms at aromatic positions.
  • Trifluoromethylation: Copper-mediated coupling of CF₃ precursors (e.g., TMSCF₃) under anhydrous conditions achieves >70% yields. Purity is validated via ¹⁹F NMR (δ −113 to −120 ppm) .

Q. How are non-adiabatic molecular dynamics (NAMD) simulations applied to study triazole photostability?

  • Methodological Answer: NAMD trajectories (∼1 ps scale) track intersystem crossing (ISC) rates and excited-state lifetimes. For 4-methyl-5-phenyl-1H-1,2,3-triazole, simulations predict ISC timescales < 100 fs, correlating with experimental UV-vis transient absorption data .

Data Analysis & Error Handling

Q. How should researchers address discrepancies between experimental and calculated elemental analysis data?

  • Methodological Answer: Reconcile differences by cross-validating combustion analysis (C, H, N) with HRMS data. Systematic errors >0.3% require re-purification or re-synthesis. Outliers in %N often indicate incomplete cyclization .

Q. What statistical approaches mitigate errors in crystallographic data reduction?

  • Methodological Answer:
    Use SADABS or SAINT for absorption corrections. Apply Bayesian inference (e.g., BayesCC) to improve weak reflection accuracy. Outlier rejection follows Hamilton R-factor ratios (α = 0.01) .

Structural & Mechanistic Insights

Q. Why do 1H-1,2,3-triazole derivatives exhibit diverse biological activities despite structural similarity?

  • Methodological Answer:
    Subtle substituent changes alter binding modes. For example, 4-methyl-5-phenyl derivatives show enhanced hydrophobic interactions in enzyme active sites, while 5-(trifluoromethyl) analogs improve metabolic stability .

Q. How do specific-base catalysts influence triazole ring rearrangements?

  • Methodological Answer:
    Aqueous KOH (10%) in ethanol promotes ring-opening via deprotonation at N2, followed by re-closure to form regioisomers. Reaction progress is monitored via TLC (Rf shifts) and quenched at 90% conversion to isolate intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.